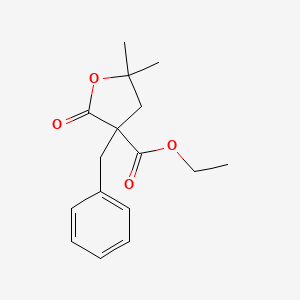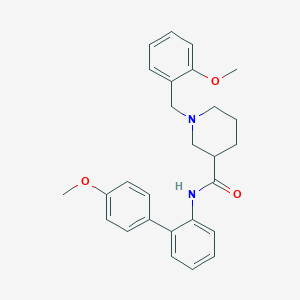![molecular formula C16H10F6N2O4 B6002654 N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6002654.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide, commonly known as BTF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTF is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 396.33 g/mol.
作用機序
The mechanism of action of BTF is not yet fully understood. However, it has been suggested that BTF may act as an inhibitor of enzymes involved in various biological processes, including cell division and DNA replication. BTF has also been shown to interact with proteins involved in signal transduction pathways, leading to the modulation of cellular responses.
Biochemical and Physiological Effects:
BTF has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that BTF can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. BTF has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In addition, BTF has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
BTF has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. BTF is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, BTF has some limitations, including its relatively high cost compared to other compounds and its low solubility in aqueous solutions.
将来の方向性
There are several future directions for research on BTF. One area of interest is the development of BTF-based materials with unique properties, such as fluorescence and conductivity. Another area of interest is the identification of new biological targets for BTF, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of BTF and its potential applications in various fields.
合成法
BTF can be synthesized using a multi-step process that involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-nitrophenol and chloroacetyl chloride. The reaction mixture is then subjected to reflux conditions, and the product is isolated using column chromatography. The yield of BTF obtained using this method is approximately 50%.
科学的研究の応用
BTF has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BTF has been identified as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, BTF has been used as a building block for the synthesis of new materials with unique properties. In environmental science, BTF has been used as a fluorescent probe for the detection of environmental pollutants.
特性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6N2O4/c17-15(18,19)9-5-10(16(20,21)22)7-11(6-9)23-14(25)8-28-13-4-2-1-3-12(13)24(26)27/h1-7H,8H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIJPFNQCNJJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6002579.png)
![1-(2-fluorobenzyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6002583.png)
![6-isopropyl-2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6002593.png)
![2-methyl-6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6002596.png)
![[2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6002602.png)
![3-methoxy-N-[({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B6002608.png)


![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6002625.png)
![3-[2-(4-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6002631.png)
![1-benzyl-4-{[5-(4-chlorophenyl)-2-furyl]methyl}piperazine](/img/structure/B6002639.png)
![5-(2-furyl)-3-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6002646.png)
![N-(2-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6002658.png)
![ethyl 1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6002665.png)